![molecular formula C19H15ClN2OS B2626750 (Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one CAS No. 836645-59-1](/img/structure/B2626750.png)
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one, also known as CBIT, is a synthetic compound with potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising tool for the study of various biological processes.
Applications De Recherche Scientifique
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline (ISOQ) and its derivatives, including the compound , have been extensively researched for their biological potential. These derivatives demonstrate a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their potential makes them crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Tetrahydroisoquinolines (THIQs) in Therapeutics
Tetrahydroisoquinolines (THIQs), closely related to ISOQs, are recognized as ‘privileged scaffolds’ in drug discovery, particularly for their roles in cancer and central nervous system therapeutics. THIQ derivatives have been synthesized for various therapeutic activities, with significant success in drug discovery for cancer and CNS disorders. They also show promise as novel drug candidates for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Thiazolidinediones (TZDs) as PTP 1B Inhibitors
2,4-thiazolidinediones (TZDs), a structural component of the compound , are explored for their role as PTP 1B inhibitors, a crucial aspect in treating or managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural framework of TZDs is amended to design potential PTP 1B inhibitors, showcasing their versatility in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Chlorogenic Acid (CGA) in Pharmacology
Chlorogenic Acid (CGA) is another compound structurally related to the compound and has various pharmacological and therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and more. Its ability to modulate lipid and glucose metabolism positions it as a potential treatment for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-5-13(6-8-16)11-17-18(23)21-19(24-17)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,11H,9-10,12H2/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPUUAFSMQZIZ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.